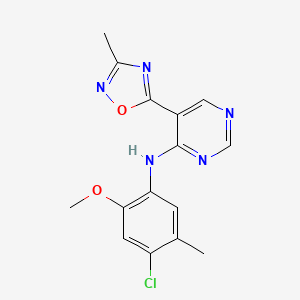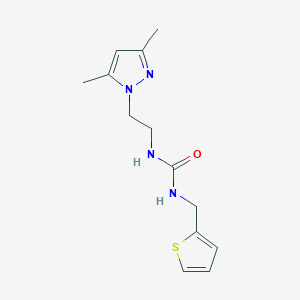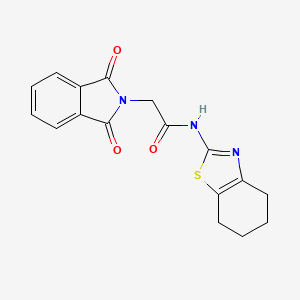![molecular formula C17H19NO2 B2917208 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 774561-60-3](/img/structure/B2917208.png)
4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrroloquinoline core with ethyl and methyl substituents. The exact structure can be represented by the SMILES notation: CCC1=CC©(CC)N2C3=C1C=C©C=C3C(=O)C2=O .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterotricyclic Compounds : Tetramic acid derivatives, including pyrrolo[3,4-b]quinoline derivatives, have been synthesized, contributing to the field of organic chemistry and heterocyclic compound synthesis (Sorokina et al., 2007).
- Combinatorial Synthesis : The three-component synthesis of pyrrolo[3,2-f]quinoline derivatives, using catalyst-free conditions, showcases advanced methods in combinatorial chemistry and synthesis (Zhou et al., 2013).
Biological and Pharmacological Activities
- Anticonvulsant Activity : Some pyrrolo[3,4-b]quinoline derivatives exhibit anticonvulsant properties, indicating potential therapeutic applications in neurology (Sorokina et al., 2007).
- Cytotoxic Activity : Derivatives of pyrroloquinolines have shown cytotoxic activity against various cancer cell lines, suggesting their use in cancer research and potential therapeutic applications (Deady et al., 2003).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : The microwave-assisted cyclocondensation technique for synthesizing pyrroloquinolines demonstrates innovation in synthetic methods, contributing to more efficient and sustainable chemical synthesis (Razzaq & Kappe, 2007).
- Spiro Compounds Synthesis : The synthesis of spiro derivatives of pyrroloquinolines, through reactions like cyclocondensation, highlights advancements in the creation of complex molecular structures (Medvedeva et al., 2014).
Quinoproteins and Enzymatic Studies
- Quinoproteins Research : The study of quinoproteins, which involves compounds like pyrroloquinoline quinone, contributes significantly to biochemical and enzymatic research, providing insights into enzymatic mechanisms and potential biotechnological applications (Duine, 1991).
Antibacterial Activities
- Antibacterial Properties : Pyrroloquinoline derivatives have shown promising antibacterial activities, indicating their potential as leads for developing new antibacterial agents (Xia et al., 2014).
properties
IUPAC Name |
9,11-diethyl-6,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-5-11-9-17(4,6-2)18-14-12(11)7-10(3)8-13(14)15(19)16(18)20/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDZIFLHJDWJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)

![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2917133.png)
![Cyclopropyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2917137.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2917142.png)



![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)